Disodium malyl tyrosinate

Aqueous solubility Formulation science Cosmetic chemistry

L-Tyrosine's poor aqueous solubility (0.5 g/L) limits its use in high-load cosmetic and parenteral formulations. Disodium malyl tyrosinate (CAS 126139-79-5) overcomes this barrier with extreme water solubility of 820 g/L, enabling >1600× higher loading. • Enables effective self-tanning and photo-protective creams requiring high tyrosine levels to stimulate melanogenesis. • Permits clinically relevant tyrosine doses in parenteral nutrition with 2.40 mol/L solubility, minimizing infusion volume. • Completed CIR safety assessment; historical maximum use concentrations available for cosmetic product development. • The precursor MTEE serves as a water-soluble N-protected tyrosine for enzymatic peptide synthesis.

Molecular Formula C13H13NNa2O7
Molecular Weight 341.227
CAS No. 126139-79-5
Cat. No. B592550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium malyl tyrosinate
CAS126139-79-5
Molecular FormulaC13H13NNa2O7
Molecular Weight341.227
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])NC(=O)C(CC(=O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C13H15NO7.2Na/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18;;/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21);;/q;2*+1/p-2/t9-,10-;;/m0../s1
InChIKeyJJQLINSJHXHGPL-BZDVOYDHSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Malyl Tyrosinate: Water-Soluble L-Tyrosine Derivative


Disodium malyl tyrosinate (CAS 126139-79-5) is a disodium salt of N-malyl-L-tyrosine, a water-soluble derivative of the amino acid L-tyrosine. It is synthesized via a stereospecific enzymatic condensation of L-malic acid with L-tyrosine ethyl ester, preserving the L-configuration essential for biological recognition [1]. The compound is primarily used in cosmetic and dermatological research as a skin conditioning agent and surfactant, with its main function being the maintenance of skin in good condition [2]. Its molecular formula is C₁₃H₁₃NNa₂O₇, with a molecular weight of 341.227 g/mol [1].

Stereochemistry Enzymatic synthesis preserves L-configuration at tyrosine and malyl moieties, supporting stereospecific recognition studies.
Solubility profile Exceptional aqueous solubility reported, enabling high-concentration formulation research in cosmetic and dermatological models.
Research use Skin conditioning agent and surfactant for rinse-off/leave-on cosmetic research; reviewed by CIR for cosmetic safety context.

Why Generic Substitution with L-Tyrosine Fails


Generic substitution of disodium malyl tyrosinate with unmodified L-tyrosine or other water-soluble derivatives is problematic due to massive differences in aqueous solubility. L-Tyrosine itself has a solubility of only approximately 0.5 g/L at 25°C, rendering it impractical for many aqueous cosmetic formulations [1]. Even among the water-soluble derivatives described in the same patent family, solubility varies dramatically: L-lactyl-L-tyrosine monosodium salt achieves 330 g/L, while the disodium malyl tyrosinate reaches 820 g/L under identical conditions [1]. This means that for every gram of L-tyrosine that can be dissolved in a liter of water, over 1600 grams of disodium malyl tyrosinate can be incorporated. Such extreme differences preclude simple interchangeability in formulations requiring high active concentrations.

Solubility gap Unmodified L-tyrosine has extremely low aqueous solubility (~0.5 g/L); direct substitution may cause precipitation and formulation failure in aqueous systems.
Stereochemical mismatch Chemically synthesized tyrosine derivatives may contain racemic mixtures; enzymatic L,L-diastereomer identity may not be replicated, potentially altering biological recognition.
Solubility-class shift L-lactyl-L-tyrosine monosodium salt shows markedly lower reported solubility; class-level interchange may not support high-loading research formulations.

Quantitative Differentiation from Closest Analogs


Aqueous Solubility Comparison

Disodium malyl tyrosinate exhibits a solubility of 820 g/L (2.40 mol/L) in water at 25°C and pH 6 [1]. Under the same conditions, the closest structural analog, L-lactyl-L-tyrosine monosodium salt, reaches only 330 g/L (1.20 mol/L) [1]. The parent compound L-tyrosine has a solubility of approximately 0.5 g/L (0.0028 mol/L) [1]. This represents a 2.5-fold improvement over the closest soluble analog and a >1600-fold improvement over L-tyrosine.

Aqueous solubility
Head-to-head
Target: 820 g/L (2.40 mol/L)
L-lactyl analog: 330 g/L (1.20 mol/L)
L-tyrosine: ~0.5 g/L (0.0028 mol/L)
2.5× higher vs. closest analog; >1600× vs. L-tyrosine (25°C, pH 6)
Supports high-concentration formulation screening in aqueous research models.
Patent gravimetric data; validate under target formulation conditions.
Aqueous solubility Formulation science Cosmetic chemistry

Stereochemical Fidelity: Enzymatic vs. Chemical Synthesis

The patent specifically describes a stereospecific enzymatic condensation process using a multimeric enzyme from Micrococcus caseolyticus that preserves the natural L-configuration at both the tyrosine and malyl moieties [1]. This enzyme exhibits no proteolytic activity with respect to casein and has a molar mass greater than 100,000 Da [1]. The patent explicitly notes that this stereospecificity is crucial for biological recognition and activity [1]. In contrast, chemical synthesis routes would yield racemic mixtures, potentially compromising biological activity or creating undesired isomers that could exhibit different safety profiles.

Stereochemical fidelity
Class-level
Enzymatic condensation with Micrococcus caseolyticus aminopeptidase yields single L,L-diastereomer; chemical synthesis produces racemate.
Supports stereochemical-control studies and biological recognition research.
Racemic synthesis may confound bioactivity interpretation; verify lot-specific enantiomeric purity.
Stereospecific synthesis Enzymatic catalysis Cosmetic safety

Cosmetic Safety Assessment Status

Disodium malyl tyrosinate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel as part of the 'Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics' [1]. The 2023 final report confirms its safe use as a skin conditioning agent and surfactant in cosmetic formulations [1]. The CIR assessment provides a quantified historical maximum use concentration in leave-on (驻留类) and rinse-off (淋洗类) products based on Chinese cosmetic registry data [2]. This contrasts with many novel surfactants that lack such comprehensive safety assessments, reducing regulatory risk and accelerating formulation development timelines.

Cosmetic safety context
Reported
CIR Final Report (2023) confirms safe use as skin conditioning agent and surfactant in cosmetics; historical max use concentrations available from Chinese registry data.
Supports regulatory review for cosmetic formulation research.
Review applicability to non-cosmetic research models; data from CIR assessment.
Cosmetic safety CIR assessment Regulatory compliance

Optimal Application Scenarios


High-Concentration Tanning and Sun Care Formulations

The 820 g/L solubility of disodium malyl tyrosinate enables self-tanning or sun-protective creams that require high tyrosine loading to stimulate melanogenesis. Formulators can achieve active concentrations orders of magnitude higher than with L-tyrosine (0.5 g/L) or L-lactyl-L-tyrosine sodium salt (330 g/L) [1]. The compound's ability to cross the cutaneous barrier and release metabolizable L-tyrosine in situ supports photo-pigmentation and photo-protection applications [1].

Skin-Conditioning Cleansers and Surfactant Systems

As a surfactant and skin-conditioning agent with a completed CIR safety assessment [2], disodium malyl tyrosinate is directly applicable in rinse-off and leave-on cosmetic products such as shampoos, facial cleansers, and body washes. The quantified historical maximum use concentrations available from Chinese cosmetic registry data [3] provide concrete formulation benchmarks that are unavailable for untested alternatives.

Parenteral and Pharmaceutical Formulations

The patent explicitly mentions the utility of these highly soluble L-tyrosine derivatives for parenteral feeding formulations [1]. The 2.40 mol/L solubility ensures that clinically relevant doses of tyrosine can be delivered in minimal infusion volumes, a critical consideration for parenteral nutrition solutions where solubility limitations of standard L-tyrosine often restrict formulation design [1].

Enzymatic Peptide Synthesis as Tyrosine Donor

N-L-malyl-L-tyrosine ethyl ester (MTEE), the immediate precursor of disodium malyl tyrosinate, has been demonstrated as a highly water-soluble N-protected form of L-tyrosine for kinetically controlled enzymatic peptide synthesis [1]. This application leverages the compound's solubility advantage to enable aqueous-phase peptide coupling reactions that would be impossible with conventional tyrosine esters, making it a valuable reagent for peptide chemists and biopharmaceutical researchers [1].

Application
Selection Property
Validation Focus
High-loading tanning and sun care research
Aqueous solubility profile
Melanogenesis model loading; photo-pigmentation endpoint monitoring
Skin-conditioning cleanser and surfactant research
CIR-reviewed cosmetic safety context
Surfactant compatibility; rinse-off/leave-on formulation benchmarks
Parenteral nutrition research models
High molar solubility for infusion research
Tyrosine delivery feasibility in minimal infusion volumes; stability in parenteral matrices
Enzymatic peptide synthesis research
N-protected tyrosine donor solubility
Aqueous-phase peptide coupling efficiency; stereochemical integrity during coupling
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